molecular formula C10H20N2O2 B071814 tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate CAS No. 184177-77-3

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Cat. No.: B071814
CAS No.: 184177-77-3
M. Wt: 200.28 g/mol
InChI Key: QXAFXWDPTQUVJK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate: is an organic compound with the molecular formula C10H20N2O2. It is a hydrazone derivative, characterized by the presence of a tert-butyl group and a pentan-3-ylidene moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with an appropriate aldehyde or ketone. The reaction is usually carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the hydrazone linkage.

  • Step 1: Formation of tert-Butyl Hydrazinecarboxylate

      Reagents: tert-Butyl carbazate, anhydrous ethanol

      Conditions: Reflux for several hours

      Product: tert-Butyl hydrazinecarboxylate

  • Step 2: Condensation with Pentan-3-one

      Reagents: tert-Butyl hydrazinecarboxylate, pentan-3-one

      Conditions: Room temperature, catalytic acid (e.g., acetic acid)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into hydrazine or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Oxidized hydrazone derivatives

    Reduction: Hydrazine or amine derivatives

    Substitution: Substituted hydrazone derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving hydrazones.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl hydrazinecarboxylate
  • Pentan-3-one hydrazone
  • tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

Uniqueness

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its tert-butyl group provides steric hindrance, enhancing its stability, while the pentan-3-ylidene moiety offers unique electronic properties that influence its chemical behavior.

This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

tert-butyl N-(pentan-3-ylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAFXWDPTQUVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

B-20a is prepared analogously to B-19a starting from 3-pentanone (1.23 mL, 11.6 mmol) and tert-butylcarbazate (1.53 g, 11.6 mmol). Yield: 2.26 g.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two

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